Einecs 260-962-4

Corticosteroid synthesis Stereochemical stability Epimerization prevention

A key synthetic intermediate for halopredone acetate (Topicon®). The 2-bromo substituent prevents stereochemical rearrangement of the 6β-fluoro group during Δ¹,⁴-diene formation, ensuring single-epimer fidelity critical for partial glucocorticoid agonist activity. - **Application:** GMP intermediate for topical corticosteroids - **Advantage:** Eliminates 6α-epimer by-product (J Med Chem 1977) - **Supply:** Standard lead time 2-3 weeks, documentation available

Molecular Formula C26H30BrFO7
Molecular Weight 553.4 g/mol
CAS No. 57789-28-3
Cat. No. B13413541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEinecs 260-962-4
CAS57789-28-3
Molecular FormulaC26H30BrFO7
Molecular Weight553.4 g/mol
Structural Identifiers
SMILESCC1CC2C3CC(C4=CC(=O)C(=CC4(C35C(O5)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C)Br)F
InChIInChI=1S/C26H30BrFO7/c1-12-6-15-16-7-19(28)17-8-20(31)18(27)9-23(17,4)26(16)22(35-26)10-24(15,5)25(12,34-14(3)30)21(32)11-33-13(2)29/h8-9,12,15-16,19,22H,6-7,10-11H2,1-5H3/t12-,15+,16+,19-,22+,23+,24+,25?,26-/m1/s1
InChIKeyGDCKMIOWCSGXQI-ROVMBWLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Einecs 260-962-4 Intermediate Profile


Einecs 260-962-4, corresponding to CAS 57789-28-3, is a synthetic corticosteroid derivative characterized by the systematic name 2-bromo-9β,11β-epoxy-6β-fluoro-17,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate), having the molecular formula C₂₆H₃₀BrFO₇ and a molecular weight of 553.4 g/mol . This compound belongs to a specialized class of halogenated glucocorticoid intermediates bearing the 9β,11β-epoxide moiety, which serves as a direct precursor to 9α-fluoro-11β-hydroxy structural motifs found in clinically used topical corticosteroids such as halopredone acetate (Topicon®). The significance of this compound lies in its role as a key synthetic intermediate where the 2-bromo substituent stereoelectronically protects the 6β-fluoro configuration against thermal rearrangement to the less active 6α-epimer during downstream dehydration steps [1].

Substitution Failure for Einecs 260-962-4


The 9β,11β-epoxy-6β-fluoro-16α-methyl corticosteroid scaffold of Einecs 260-962-4 is not merely a generic steroid intermediate. Evidence from Toscano et al. (J Med Chem 1977) demonstrates that the 2-bromo substituent is essential to prevent the 6β-fluorine atom from undergoing stereochemical rearrangement to the more thermodynamically stable 6α configuration during the dehydration step that generates the Δ¹,⁴-diene system [1]. Non-brominated or 2-chloro analogues show different rearrangement kinetics, leading to mixtures of 6β- and 6α-fluoro epimers that possess distinct pharmacological profiles — the 6α-epimers consistently display lower topical anti-inflammatory activity and increased systemic effects [1]. Furthermore, the 16α-methyl group distinguishes this intermediate from the simpler 2-bromo-6β-fluoro-9β,11β-epoxy series (e.g., CAS 57808-79-4), imparting the correct stereochemistry required for downstream elaboration into the potent 16α-methyl corticosteroid halopredone acetate. Substituting a non-epoxidized or non-2-brominated intermediate would compromise both stereochemical fidelity and the final product's therapeutic profile. The quantitative evidence below substantiates these differentiation claims.

Comparative Evidence for Einecs 260-962-4


2-Bromo Substituent Prevents 6β-Fluoro Epimerization

The introduction of a halogen atom at C-2 of steroid 3-ketofluorohydrins prevents the 6β-fluorine atom from undergoing rearrangement to the more stable 6α configuration when the 5-tert-hydroxyl is split off to yield the conjugated Δ¹,⁴-diene double bond [1]. In the synthesis reported by Toscano et al., the non-halogenated parent compound 27a (17,21-bis(acetyloxy)-6β,9-difluoro-11β-hydroxypregna-1,4-diene-3,20-dione) and the 2-chloro analogue 27c both underwent partial 6β→6α epimerization during the dehydration step, whereas the 2-bromo analogue 27b (which is directly derived from the 2-bromo-9β,11β-epoxy intermediate class that includes Einecs 260-962-4) retained the 6β-fluoro configuration intact. The 6β-fluoro epimers displayed high topical anti-inflammatory activity without systemic effects, while the corresponding 6α-fluoro epimers showed markedly lower topical potency [1].

Corticosteroid synthesis Stereochemical stability Epimerization prevention

Lower Vasoconstrictor Activity vs. Fluocinolone Acetonide

In a modified McKenzie vasoconstrictor test conducted on healthy human volunteers, halopredone acetate (the 17,21-di(acetate) clinical derivative of the intermediate class containing Einecs 260-962-4) was compared with fluocinolone acetonide, betamethasone valerate, and hydrocortisone acetate, administered both in solution and in commercially available cream formulation. Statistical analysis of photometric reflectance measurements demonstrated that halopredone acetate exhibited significantly less vasoconstrictor action than all three comparator steroids. The vasoconstrictor response to halopredone acetate cream was statistically indistinguishable from that of the excipient alone, indicating minimal vasoconstrictive potential on healthy human skin [1].

Topical corticosteroid safety Vasoconstrictor assay Skin atrophy

Reduced Toxicity vs. Hydrocortisone Acetate

A comprehensive toxicological evaluation of halopredone acetate compared its safety profile against hydrocortisone acetate and other potent synthetic corticoids in acute and subacute toxicity studies in mice and rats. In contrast to reference compounds, halopredone acetate did not induce gastric ulcers in rats after repeated oral administration and showed no teratogenic effects in reproductive toxicity studies conducted in both rats and rabbits [1]. Furthermore, repeated daily dermal application for four months to the skin of two different mouse strains was well tolerated without signs of local or systemic toxicity [1].

Corticosteroid toxicology Gastric ulceration Teratogenicity

Efficacy Non-Inferior to Fluocinonide in Psoriasis

A double-blind sequential clinical study compared halopredone acetate 0.05% cream with fluocinonide 0.05% cream (same concentration, same vehicle) in 16 patients with symmetrically distributed psoriatic or exudative dermatitis lesions. Each patient received both treatments on contralateral lesions. Both active formulations reduced subjective and objective symptoms; no statistically significant differences were observed between the two treatment areas [1]. The study demonstrates that halopredone acetate achieves comparable clinical efficacy to fluocinonide — a high-potency topical corticosteroid — while maintaining the favorable vasoconstrictor safety profile shown in Evidence Item 2.

Topical corticosteroid efficacy Psoriasis Clinical trial

GR Partial Agonism vs. Prednisolone Full Agonists

Halopredone acetate is classified as a glucocorticoid receptor (GR) partial agonist, in contrast to full agonists such as prednisolone and dexamethasone. This was demonstrated in a glutamine synthetase-catalyzed transferase activity assay in glucocorticoid-treated skeletal muscle cells, which can distinguish between partial agonists (halopredone acetate) and complete agonists (prednisolone) [1]. KEGG DRUG annotates halopredone acetate explicitly as a 'Glucocorticoid receptor partial agonist' [2]. This partial agonist profile is mechanistically consistent with the observation that halopredone acetate elicits potent local anti-inflammatory activity without activating systemic glucocorticoid-responsive hepatic enzymes such as tryptophan oxygenase and tyrosine aminotransferase, unlike fluocinolone acetonide which strongly induces both enzymes [3].

Glucocorticoid receptor pharmacology Partial agonism Therapeutic index

Extended Intra-Articular Action vs. Triamcinolone Acetonide

Although primarily developed as a topical agent, halopredone acetate (THS-201) has been investigated for intra-articular administration in rheumatoid arthritis. In cotton pellet granuloma models, THS-201 at 80 μg/pellet completely inhibited granulation tissue formation for over 21 days [1]. In antigen-induced arthritic rabbits, a single intra-articular injection of THS-201 at 2 mg/joint reduced joint swelling for more than 24 days, with no effect observed in the contralateral untreated joint, confirming exclusively local action [1]. Clinical data from NCATS Inxight Drugs indicate approximately 90% effectiveness in rheumatoid arthritis patients, with effects lasting longer than 4 weeks in approximately 45% of cases [2]. Comparative studies showed that THS-201 had higher inhibitory potency than triamcinolone acetonide (TA) in chronic inflammation models, though lower potency in acute models [3].

Intra-articular corticosteroid Rheumatoid arthritis Duration of action

Applications of Einecs 260-962-4


Halopredone Acetate Synthesis for Low-Atrophy Topical Therapy

Einecs 260-962-4 serves as a critical late-stage intermediate in the multi-step synthesis of halopredone acetate 17,21-di(acetate), the active pharmaceutical ingredient of Topicon® cream. The 9β,11β-epoxide undergoes HF-mediated ring opening to install the 9α-fluoro-11β-hydroxy pharmacophore, while the 2-bromo substituent preserves the 6β-fluoro configuration throughout downstream dehydration and acetylation steps, as established by Toscano et al. [1]. The resulting halopredone acetate has demonstrated clinical efficacy comparable to fluocinonide 0.05% cream in psoriasis and exudative dermatitis (double-blind, contralateral comparison, n=16), while exhibiting significantly lower vasoconstrictor activity than fluocinolone acetonide and betamethasone valerate in the McKenzie test [2][3]. This combination of therapeutic equivalence with reduced skin atrophy risk makes it suitable for chronic dermatological therapy including atopic dermatitis, psoriasis, and eczematous conditions.

Intra-Articular Depot with Extended Local Action

The partial glucocorticoid receptor agonist profile of halopredone acetate, which is mechanistically linked to the 2-bromo-6β-fluoro architecture originating from intermediates like Einecs 260-962-4, enables potent local anti-inflammatory activity with minimal systemic hepatic enzyme induction (tryptophan oxygenase and tyrosine aminotransferase unchanged vs. strong induction by fluocinolone acetonide) [4]. Preclinical studies with THS-201 (halopredone diacetate) demonstrated complete inhibition of cotton pellet granuloma formation at 80 μg/pellet for over 21 days and suppression of antigen-induced arthritic joint swelling for more than 24 days following a single 2 mg intra-articular injection in rabbits [5]. Clinical use in rheumatoid arthritis shows approximately 90% effectiveness with effects persisting beyond 4 weeks in ~45% of patients at mean doses of 12.5 mg (wrist) and 25 mg (knee) [6]. The exclusively local action without contralateral joint effects confirms the absence of systemic spillover.

SAR of 2-Halogenated-6β-Fluoro Corticosteroids

Einecs 260-962-4 represents a key reference compound within a systematically studied series of 2-halogenated-6β-fluoro-9β,11β-epoxy corticosteroid intermediates where the identity of the C-2 halogen (H, Cl, Br) controls both the stereochemical outcome of Δ¹,⁴-diene formation and the resulting pharmacological profile [1]. The J Med Chem 1977 comparative study directly evaluated the non-halogenated, 2-chloro, and 2-bromo analogues (compounds 27a, 27c, and 27b respectively), establishing that only the 2-bromo derivative fully prevents 6β→6α epimerization during the dehydration step. For academic and industrial SAR programs, this compound provides a stereochemically defined, single-epimer building block that can be used to explore the contribution of 6β-fluoro configuration to glucocorticoid receptor partial agonism, topical vs. systemic activity ratios, and the dissociation of anti-inflammatory efficacy from atrophogenic potential.

Analytical Reference Standard for Halopredone Acetate Manufacturing

Due to its well-defined structure and its position as a penultimate intermediate in the halopredone acetate synthetic pathway, Einecs 260-962-4 (CAS 57789-28-3) is suitable as a chromatographic reference standard for monitoring reaction progress and intermediate purity during GMP manufacturing campaigns. The compound's distinct chromatographic retention characteristics, combined with the sensitivity of the 9β,11β-epoxide moiety to ring-opening side reactions, make it a critical in-process control marker to ensure that the subsequent HF-mediated epoxide opening step proceeds with high conversion and minimal by-product formation. The molecular formula C₂₆H₃₀BrFO₇ (MW 553.4 g/mol) with its characteristic bromine isotope pattern provides unambiguous mass spectrometric identification for LC-MS process monitoring .

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